(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-bromophenyl)methanone
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Overview
Description
The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-bromophenyl)methanone is a complex organic molecule that features a benzothiazole moiety, an azetidine ring, and a bromophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biological pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to have a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-bromophenyl)methanone typically involves multiple steps, starting with the preparation of the benzothiazole moiety. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. The azetidine ring can be introduced through a cyclization reaction involving an appropriate precursor. The final step involves coupling the benzothiazole and azetidine intermediates with a 4-bromophenylmethanone derivative under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. Techniques such as microwave-assisted synthesis and flow chemistry could be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-bromophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl moiety .
Scientific Research Applications
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-bromophenyl)methanone has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone: Similar structure but with a chlorothiophenyl group instead of a bromophenyl group.
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-fluorophenyl)methanone: Contains a fluorophenyl group, which may alter its biological activity and chemical properties.
Uniqueness
The uniqueness of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-bromophenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, may enhance its potential as a lead compound in drug discovery.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(4-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c18-12-7-5-11(6-8-12)16(21)20-9-13(10-20)22-17-19-14-3-1-2-4-15(14)23-17/h1-8,13H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOBDNUAXRAHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)Br)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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